

Spectroscopic Profile of 2-Methyl-5-propionylfuran: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-5-propionylfuran

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-5-propionylfuran** (CAS No. 10599-69-6), a heterocyclic ketone of interest in flavor chemistry and as a potential intermediate in organic synthesis. This document presents available mass spectrometry data alongside predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Detailed experimental protocols for the acquisition of such spectra are also provided to facilitate the replication and verification of these findings.

Data Presentation

The following tables summarize the key spectroscopic data for **2-Methyl-5-propionylfuran**, an aromatic ketone found in sesame seed oil and coffee.^{[1][2]} The mass spectrometry data is derived from experimental findings, while the NMR and IR data are predicted based on established spectroscopic principles and data from analogous structures.

Table 1: Mass Spectrometry (MS) Data

Property	Value
Ionization Mode	Electron Ionization (EI)
Mass Fragments (m/z)	Relative Intensity (%)
109	99.99
138	34.26
53	27.52
110	10.83
29	6.31

Table 2: Predicted ^1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.15	d	1H	H-3 (furan)
~6.10	d	1H	H-4 (furan)
~2.85	q	2H	$-\text{C}(=\text{O})\text{-CH}_2\text{-CH}_3$
~2.35	s	3H	$-\text{CH}_3$ (furan)
~1.15	t	3H	$-\text{C}(=\text{O})\text{-CH}_2\text{-CH}_3$

Table 3: Predicted ^{13}C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ , ppm)	Assignment
~192	C=O
~158	C-5 (furan)
~152	C-2 (furan)
~118	C-3 (furan)
~108	C-4 (furan)
~35	-C(=O)-CH ₂ -CH ₃
~14	-CH ₃ (furan)
~8	-C(=O)-CH ₂ -CH ₃

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3120	Medium	=C-H stretch (furan ring)
~2980, ~2940	Medium	C-H stretch (aliphatic -CH ₃ and -CH ₂)
~1675	Strong	C=O stretch (ketone)
~1570, ~1500	Medium	C=C stretch (furan ring)
~1170	Strong	C-O-C stretch (furan ring)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectroscopic data for **2-Methyl-5-propionylfuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **2-Methyl-5-propionylfuran**.

Methodology:

- Sample Preparation: A sample of 5-10 mg of **2-Methyl-5-propionylfuran** is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is utilized.
- Data Acquisition:
 - The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
 - For ^1H NMR, a standard single-pulse experiment is performed with 8 to 16 scans and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, a proton-decoupled experiment is conducted with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing:
 - A Fourier transform is applied to the free induction decay (FID) to obtain the frequency-domain spectrum.
 - The spectrum is phase-corrected, and the chemical shift axis is calibrated using the residual solvent peak.
 - For the ^1H NMR spectrum, the peaks are integrated to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in **2-Methyl-5-propionylfuran**.

Methodology:

- Sample Preparation: As **2-Methyl-5-propionylfuran** is a liquid at room temperature, the spectrum is acquired using the Attenuated Total Reflectance (ATR) technique with a neat

sample.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory is used.[1]
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - A small drop of **2-Methyl-5-propionylfuran** is placed directly onto the ATR crystal.
 - The IR spectrum is recorded over a range of 4000-400 cm^{-1} , with 16 to 32 scans co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Methyl-5-propionylfuran**.

Methodology:

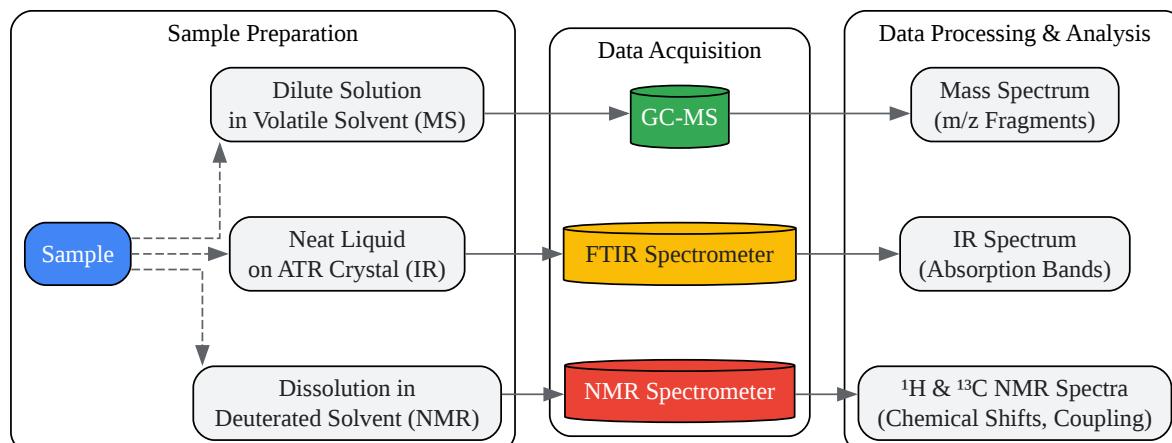
- Sample Preparation and Introduction: A dilute solution of **2-Methyl-5-propionylfuran** in a volatile solvent (e.g., dichloromethane or methanol) is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation prior to mass analysis.
- Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - The sample is injected into the GC, where it is vaporized and separated on a capillary column.

- Upon elution from the GC column, the analyte enters the ion source of the mass spectrometer.
- The molecules are ionized by a high-energy electron beam (typically 70 eV).
- The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

- Data Processing:** The mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

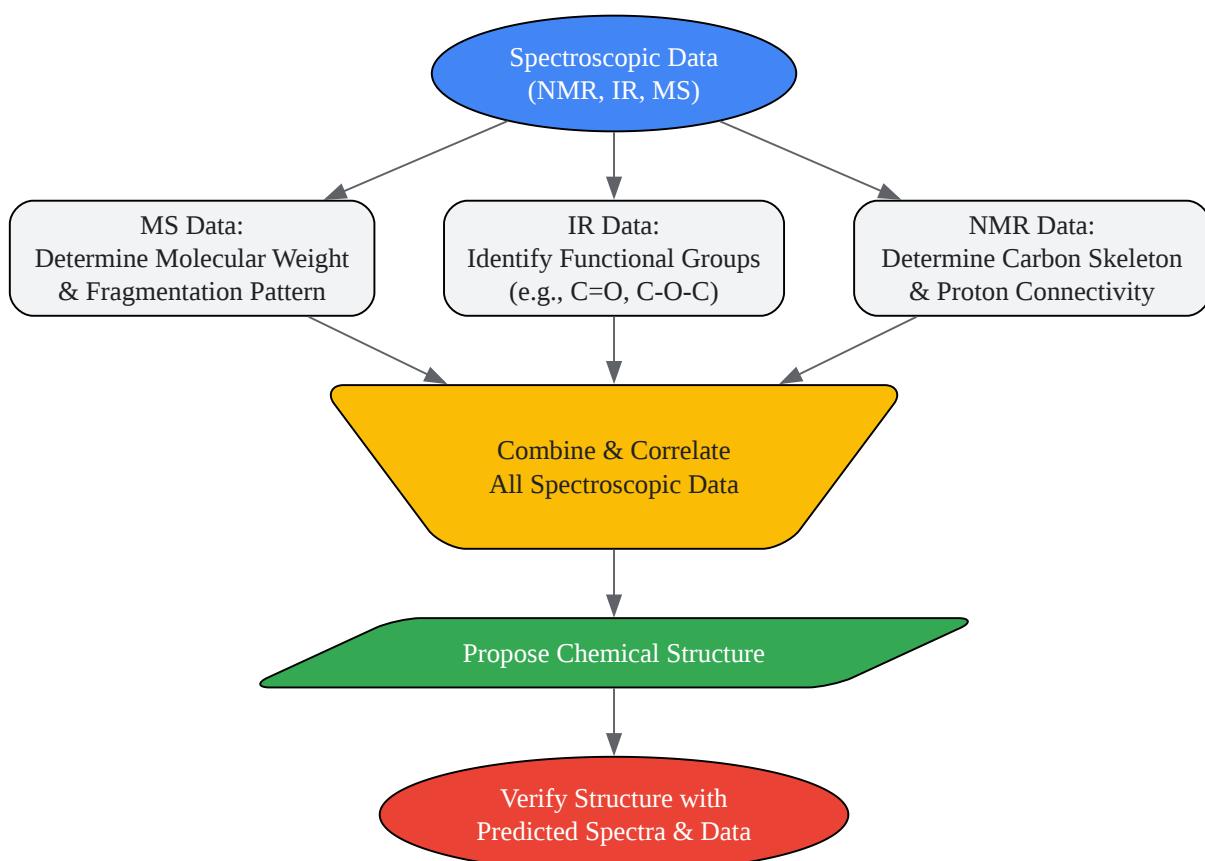
Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the structural elucidation process based on the obtained data.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical workflow for structural elucidation using spectroscopic data.

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